molecular formula C16H13F2N3OS B2519691 3-({[1-(2,6-difluorobenzoyl)-4,5-dihydro-1H-imidazol-2-yl]sulfanyl}methyl)pyridine CAS No. 851807-65-3

3-({[1-(2,6-difluorobenzoyl)-4,5-dihydro-1H-imidazol-2-yl]sulfanyl}methyl)pyridine

Cat. No.: B2519691
CAS No.: 851807-65-3
M. Wt: 333.36
InChI Key: SPNCPUMBLOKHPE-UHFFFAOYSA-N
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Description

3-({[1-(2,6-difluorobenzoyl)-4,5-dihydro-1H-imidazol-2-yl]sulfanyl}methyl)pyridine is a complex organic compound that features a pyridine ring, an imidazole ring, and a difluorobenzoyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-({[1-(2,6-difluorobenzoyl)-4,5-dihydro-1H-imidazol-2-yl]sulfanyl}methyl)pyridine typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the imidazole ring, potentially converting it to a dihydroimidazole derivative.

    Substitution: The pyridine ring can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid under acidic conditions.

Major Products

    Sulfoxides and Sulfones: From oxidation reactions.

    Dihydroimidazole Derivatives: From reduction reactions.

    Functionalized Pyridine Derivatives: From substitution reactions.

Scientific Research Applications

    Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly as an inhibitor of specific enzymes or receptors.

    Materials Science: Its ability to undergo various chemical reactions allows for the creation of novel materials with specific properties.

    Biological Research: The compound can be used as a probe to study biological pathways and mechanisms.

Mechanism of Action

The mechanism of action of 3-({[1-(2,6-difluorobenzoyl)-4,5-dihydro-1H-imidazol-2-yl]sulfanyl}methyl)pyridine involves its interaction with molecular targets such as enzymes or receptors. The difluorobenzoyl group can enhance binding affinity through hydrophobic interactions, while the imidazole ring can participate in hydrogen bonding and coordination with metal ions. These interactions can modulate the activity of the target, leading to the desired biological effect.

Comparison with Similar Compounds

Similar Compounds

    2,6-Difluorobenzoyl Imidazole Derivatives: These compounds share the difluorobenzoyl and imidazole moieties but lack the pyridine ring.

    Pyridine-Substituted Imidazoles: These compounds have a similar core structure but may differ in the substituents on the pyridine ring.

Uniqueness

The uniqueness of 3-({[1-(2,6-difluorobenzoyl)-4,5-dihydro-1H-imidazol-2-yl]sulfanyl}methyl)pyridine lies in its combination of the difluorobenzoyl, imidazole, and pyridine moieties, which confer distinct chemical and biological properties. This combination allows for versatile applications and interactions that are not possible with simpler analogs.

Properties

IUPAC Name

(2,6-difluorophenyl)-[2-(pyridin-3-ylmethylsulfanyl)-4,5-dihydroimidazol-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13F2N3OS/c17-12-4-1-5-13(18)14(12)15(22)21-8-7-20-16(21)23-10-11-3-2-6-19-9-11/h1-6,9H,7-8,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPNCPUMBLOKHPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(=N1)SCC2=CN=CC=C2)C(=O)C3=C(C=CC=C3F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13F2N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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